N-arachidonoylglycine
Overview
Description
N-Arachidonylglycine (NAGly) is a carboxylic metabolite of the endocannabinoid anandamide (AEA) . It has been a primary focus of the field of lipidomics due to its wide range of signaling targets in the brain, the immune system, and various other bodily systems .
Synthesis Analysis
The biosynthesis and degradation of NAGly are not completely understood. Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide .Molecular Structure Analysis
NAGly has a chemical formula of C22H35NO3 and a molar mass of 361.526 g·mol−1 . Its systematic IUPAC name is [(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamido]acetic acid .Chemical Reactions Analysis
NAGly is an endogenous metabolite of the endocannabinoid anandamide and acts as an efficacious agonist at GPR18 . It has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor .Physical And Chemical Properties Analysis
NAGly has hydrogen bond acceptors 4, hydrogen bond donors 2, and rotatable bonds 17. Its topological polar surface area is 66.4 .Scientific Research Applications
Anti-Inflammatory Activity
N-arachidonoylglycine (NAgly) exhibits significant anti-inflammatory properties. In a study on mice, NAgly reduced the migration of inflammatory leukocytes in a peritonitis model. It was observed that NAgly might function through the activation of the orphan receptor GPR18, leading to an increase in anti-inflammatory eicosanoids such as 15-deoxy‐delta‐13,14‐PGJ2 and lipoxin A4, crucial in the resolution stage of inflammation (Burstein et al., 2011).
Modulation of Fatty Acid Amide Hydrolase
NAgly is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading the endocannabinoid anandamide. Studies have shown that NAgly enhances anandamide levels, leading to analgesic effects in rodents (Cascio et al., 2004).
Neuromodulatory Effects
NAgly influences sensory neurons and has been observed to modulate calcium influx and nitric oxide production. Its activation of G protein-coupled receptor (GPCR) GPR18 plays a role in antinociceptive and anti-inflammatory effects (Rimmerman et al., 2008).
Vasorelaxant Properties
NAgly acts as a vasorelaxant, modulating vascular tone through nitric oxide and large conductance calcium-activated potassium channels. This suggests a potential role in cardiovascular regulation (Parmar & Ho, 2010).
Neuroprotection and Glial Modulation
NAgly has shown neuroprotective effects in models of neuronal injury. It activates the GPR18 receptor, influencing the behavior of microglia and astrocytes, crucial in neuronal recovery processes (Grabiec et al., 2019).
Induction of Macrophage Apoptosis
NAgly has been found to induce apoptosis in macrophages, which is significant in understanding immune responses and inflammation regulation. The involvement of GPR18 suggests a complex interplay in immune modulation (Takenouchi et al., 2012).
Biosynthesis Pathways
The synthesis of NAgly involves cytochrome c catalyzing the formation from arachidonoyl coenzyme A and glycine, indicating a possible biological pathway for its generation (McCue et al., 2008).
Safety And Hazards
Future Directions
NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD . The marked potency of NAGly acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest .
properties
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEARPUNMCCKMP-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045124 | |
Record name | N-Arachidonoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Arachidonoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-arachidonoylglycine | |
CAS RN |
179113-91-8 | |
Record name | N-Arachidonoyl glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179113-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Arachidonylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Arachidonoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ARACHIDONYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Arachidonoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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